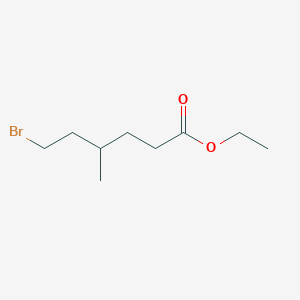

Ethyl 6-bromo-4-methylhexanoate

Description

Contextualization within Modern Organic Synthesis

In the landscape of modern organic synthesis, the demand for novel molecules with specific functionalities is ever-increasing. Ethyl 6-bromo-4-methylhexanoate emerges as a compound of interest, situated at the intersection of several key areas of chemical research. Its structure suggests a role as a versatile building block, capable of undergoing a variety of transformations to yield more complex molecular architectures. The strategic placement of a methyl group and a bromine atom on the hexanoate (B1226103) backbone provides a nuanced reactivity profile that can be exploited for the targeted synthesis of new materials and potential pharmaceutical intermediates.

Significance of Halogenated Esters as Versatile Synthetic Intermediates

Halogenated esters are a well-established class of compounds that serve as pivotal intermediates in organic synthesis. The presence of a halogen atom, such as bromine, introduces a reactive site for nucleophilic substitution and organometallic coupling reactions. mdpi.com The ester functional group, on the other hand, can be readily hydrolyzed, reduced, or converted into other functionalities. This dual reactivity makes halogenated esters powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular frameworks from simpler precursors.

Structural Features and Potential Reactivity Profile of this compound

The molecular structure of this compound (C₉H₁₇BrO₂) is characterized by a six-carbon chain with an ethyl ester at one end and a bromine atom at the other. A key feature is the methyl group located at the fourth carbon position, which introduces a chiral center and can influence the compound's conformational preferences and reactivity.

The primary bromine atom is a good leaving group, making the C-6 position susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups through S_N2 reactions. The ester moiety provides another site for chemical modification, such as hydrolysis to the corresponding carboxylic acid or reaction with Grignard reagents.

Overview of Research Scope and Rationale for Investigating this compound

Structure

3D Structure

Properties

Molecular Formula |

C9H17BrO2 |

|---|---|

Molecular Weight |

237.13 g/mol |

IUPAC Name |

ethyl 6-bromo-4-methylhexanoate |

InChI |

InChI=1S/C9H17BrO2/c1-3-12-9(11)5-4-8(2)6-7-10/h8H,3-7H2,1-2H3 |

InChI Key |

DPFVNYRRVLMWJD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC(C)CCBr |

Origin of Product |

United States |

Physicochemical Properties

Below is a table summarizing the known and predicted physicochemical properties of Ethyl 6-bromo-4-methylhexanoate.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇BrO₂ | acs.org |

| Molecular Weight | 237.13 g/mol | acs.org |

| CAS Number | 2648965-39-1 | acs.orgresearchgate.net |

| Appearance | Not specified in search results | |

| Boiling Point | Not specified in search results | |

| Melting Point | Not specified in search results | |

| Density | Not specified in search results | |

| SMILES Code | O=C(OCC)CCC(C)CCBr | acs.org |

Reactivity and Mechanistic Studies of Ethyl 6 Bromo 4 Methylhexanoate

Nucleophilic Substitution Reactions at the Alkyl Bromide Center

The carbon-bromine bond in ethyl 6-bromo-4-methylhexanoate is polarized, with the carbon atom bearing a partial positive charge, making it an electrophilic center susceptible to attack by nucleophiles. Nucleophilic substitution reactions at this center can proceed through different mechanistic pathways, namely S(_N)2 and S(_N)1, depending on the reaction conditions.

S(_N)2 Pathways with Various Nucleophiles (e.g., Nitrogen, Oxygen, Sulfur, Carbon-based)

The S(_N)2 (Substitution, Nucleophilic, Bimolecular) reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at 180° to the leaving group (the bromide ion). masterorganicchemistry.com This "backside attack" leads to an inversion of stereochemistry at the chiral center, if applicable. The rate of the S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile. pressbooks.pub

For this compound, which is a secondary alkyl halide, S(_N)2 reactions are feasible, particularly with strong, unhindered nucleophiles in polar aprotic solvents. The presence of a methyl group at the C4 position introduces some steric hindrance, which may slow the reaction compared to a linear secondary alkyl halide.

A variety of nucleophiles can be employed to displace the bromide, leading to a range of functionalized products. The following table illustrates potential S(_N)2 reactions with different classes of nucleophiles.

| Nucleophile Type | Example Nucleophile | Reagent Example | Product |

| Nitrogen-based | Azide (B81097) ion | Sodium azide (NaN(_3)) | Ethyl 6-azido-4-methylhexanoate |

| Amine | Ammonia (NH(_3)) | Ethyl 6-amino-4-methylhexanoate | |

| Oxygen-based | Hydroxide (B78521) ion | Sodium hydroxide (NaOH) | Ethyl 6-hydroxy-4-methylhexanoate |

| Alkoxide ion | Sodium ethoxide (NaOEt) | Ethyl 6-ethoxy-4-methylhexanoate | |

| Sulfur-based | Thiolate ion | Sodium thiomethoxide (NaSMe) | Ethyl 6-(methylthio)-4-methylhexanoate |

| Carbon-based | Cyanide ion | Sodium cyanide (NaCN) | Ethyl 6-cyano-4-methylhexanoate |

It is important to note that with stronger, more basic nucleophiles, competition from elimination reactions (E2) becomes significant.

S(_N)1 Reactivity and Rearrangement Possibilities

The S(_N)1 (Substitution, Nucleophilic, Unimolecular) reaction is a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. pressbooks.pub The second step is the rapid attack of a nucleophile on the carbocation. S(_N)1 reactions are favored by polar protic solvents, which can stabilize both the leaving group anion and the carbocation intermediate, and by weak nucleophiles.

For this compound, the formation of a secondary carbocation at the C6 position would be the initial step in an S(_N)1 pathway. However, carbocations are known to rearrange to more stable forms if possible. organicchemistrytutor.commasterorganicchemistry.comyoutube.comlibretexts.orgyoutube.com In this specific case, the initial secondary carbocation is adjacent to a tertiary carbon (C4). A 1,2-hydride shift from the C5 to the C6 position is unlikely as it would still result in a secondary carbocation. However, a 1,3-hydride shift from the C4 to the C6 position would lead to a more stable tertiary carbocation at C4. While 1,2-hydride shifts are common, 1,3-hydride shifts are less so but can occur.

If a rearrangement to a tertiary carbocation at C4 were to occur, subsequent attack by a nucleophile would lead to a rearranged product. For example, in the presence of water as a nucleophile, both the direct substitution product (ethyl 6-hydroxy-4-methylhexanoate) and the rearranged product (ethyl 4-hydroxy-4-methylhexanoate) could potentially be formed. The product distribution would depend on the relative rates of nucleophilic attack on the initial secondary carbocation versus the rate of rearrangement followed by attack on the tertiary carbocation.

Organometallic Reagent Chemistry (e.g., Grignard, Organolithium, Organocuprate Reactions)

Organometallic reagents are powerful carbon-based nucleophiles. However, their reaction with this compound is complex due to the presence of the ester functional group.

Grignard and Organolithium Reagents: The formation of a Grignard reagent from this compound by reaction with magnesium metal is problematic. researchgate.netyoutube.comwalisongo.ac.idgoogle.com The highly reactive Grignard reagent, once formed, could react with the ester group of another molecule, leading to a complex mixture of products. Similarly, organolithium reagents would readily add to the ester carbonyl.

If the Grignard reagent of this compound could be formed and reacted with an external electrophile, it would provide a route to carbon-carbon bond formation. For instance, reaction with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively, after an acidic workup.

Organocuprates: Lithium diorganocuprates (Gilman reagents) are softer nucleophiles than Grignard or organolithium reagents and are known to participate in S(_N)2 reactions with alkyl halides. youtube.com They are less likely to react with the ester functionality. Therefore, reacting this compound with a lithium diorganocuprate, such as lithium dimethylcuprate (LiCu(CH(_3))(_2)), could provide a viable route to introduce an alkyl group at the C6 position via an S(_N)2 mechanism, yielding, for example, ethyl 4,6-dimethylhexanoate.

Elimination Reactions to Form Unsaturated Esters

In the presence of a base, this compound can undergo elimination reactions to form alkenes. The base removes a proton from a carbon atom adjacent to the carbon bearing the bromine (a (\beta)-hydrogen), leading to the formation of a double bond and the expulsion of the bromide ion.

E1 Pathways and Regioselectivity Assessment

The E1 (Elimination, Unimolecular) reaction proceeds through the same carbocation intermediate as the S(_N)1 reaction. nih.gov Therefore, it is a common side reaction in S(_N)1 processes, especially at higher temperatures. After the formation of the carbocation, a weak base (often the solvent) removes a (\beta)-hydrogen to form a double bond.

For this compound, the initial secondary carbocation has (\beta)-hydrogens at C5 and C7 (the methylene (B1212753) group of the ethyl ester is too far away). Removal of a proton from C5 would lead to ethyl 4-methylhex-5-enoate. Removal of a proton from C7 is not possible. If a rearrangement to a tertiary carbocation at C4 occurs, subsequent elimination could lead to ethyl 4-methylhex-3-enoate and ethyl 4-methylhex-4-enoate. According to Zaitsev's rule, the more substituted (and therefore more stable) alkene is generally the major product. ias.ac.in Thus, ethyl 4-methylhex-3-enoate (a trisubstituted alkene) would be expected to be the major product over ethyl 4-methylhex-4-enoate (a disubstituted alkene).

E2 Mechanisms: Stereospecificity and Base Effects

The E2 (Elimination, Bimolecular) reaction is a concerted, one-step process where the base removes a (\beta)-hydrogen at the same time as the leaving group departs. libretexts.orgyoutube.com This mechanism requires a specific anti-periplanar arrangement of the (\beta)-hydrogen and the leaving group. researchgate.netyoutube.comkhanacademy.org E2 reactions are favored by strong, concentrated bases.

The regioselectivity of the E2 reaction is highly dependent on the nature of the base used. With a small, strong base like sodium ethoxide, the major product is typically the more substituted alkene (Zaitsev's rule). For this compound, this would be ethyl 4-methylhex-5-enoate.

However, with a sterically hindered (bulky) base, such as potassium tert-butoxide (KOtBu), the less sterically accessible proton is preferentially removed, leading to the formation of the less substituted alkene (Hofmann product). libretexts.orgkhanacademy.org In this case, removal of a proton from the methyl group at C4 is not possible for elimination. The base would abstract a proton from C5. Due to the methyl group at C4, the formation of the double bond between C5 and C6 would be favored.

The stereospecificity of the E2 reaction is determined by the anti-periplanar requirement. researchgate.netyoutube.comkhanacademy.org If the substrate is chiral, the stereochemistry of the starting material will dictate the stereochemistry of the product alkene. For a given diastereomer of this compound, the E2 elimination would proceed through a transition state where the hydrogen on C5 and the bromine on C6 are in an anti-conformation, leading to a specific E/Z isomer of the resulting ethyl 4-methylhex-5-enoate.

The following table summarizes the expected major products from E2 elimination under different basic conditions.

| Base | Base Type | Expected Major Product |

| Sodium ethoxide (NaOEt) | Small, strong base | Ethyl 4-methylhex-5-enoate (Zaitsev product) |

| Potassium tert-butoxide (KOtBu) | Bulky, strong base | Ethyl 4-methylhex-5-enoate (Hofmann product less likely due to structure) |

Radical Reactions Involving the Carbon-Bromine Bond

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, making it a substrate for various radical-mediated transformations. These reactions typically proceed via a chain mechanism involving the generation of an alkyl radical intermediate.

Atom Transfer Radical Addition (ATRA) Reactions

Atom Transfer Radical Addition (ATRA) represents a key method for forming carbon-carbon bonds. In the context of this compound, this process would involve the generation of a secondary alkyl radical at the C6 position, which then adds across an alkene. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), upon heating. libretexts.org The propagation cycle involves the abstraction of the bromine atom from the starting material by a propagating radical, generating the key alkyl radical. This radical then adds to an electron-deficient alkene, forming a new carbon-carbon bond and a new radical adduct. This adduct then abstracts a bromine atom from another molecule of this compound, propagating the radical chain and forming the final product. The regiochemistry of the addition to the alkene is governed by the stability of the resulting radical intermediate. csbsju.edu

The general mechanism for an ATRA reaction can be summarized as follows:

Initiation: Generation of an initiating radical from a source like AIBN.

Propagation Step 1: The initiator radical abstracts the bromine atom from this compound to form the 6-ethoxycarbonyl-3-methylhexyl radical.

Propagation Step 2: The alkyl radical adds to an alkene (e.g., a vinyl arene) at the less substituted carbon to form a more stable radical intermediate. csbsju.edu

Propagation Step 3: This new radical abstracts a bromine atom from another molecule of the starting material to yield the final product and regenerate the alkyl radical for the next cycle.

Reductive Radical Cyclization Pathways

Intramolecular radical cyclizations are powerful tools for constructing cyclic structures. nih.gov For a molecule like this compound, a reductive radical cyclization could be initiated to form a cyclopentane (B165970) ring. This process typically uses a radical initiator and a reducing agent, such as tributyltin hydride (Bu₃SnH). libretexts.org

The mechanism proceeds as follows:

Initiation: A small amount of a radical initiator (e.g., AIBN) generates a tributyltin radical from tributyltin hydride. libretexts.org

Radical Generation: The tributyltin radical abstracts the bromine atom from this compound to form the corresponding secondary alkyl radical. libretexts.org

Cyclization: The generated radical can undergo an intramolecular cyclization. For the 6-ethoxycarbonyl-3-methylhexyl radical, a 5-exo-trig cyclization would be favored according to Baldwin's rules, leading to a substituted cyclopentylmethyl radical.

Reduction: The cyclized radical then abstracts a hydrogen atom from a molecule of tributyltin hydride to give the final cyclopentane product and regenerate the tributyltin radical, which continues the chain reaction. libretexts.org

Recent advancements have also explored photoredox-catalyzed radical cyclizations of β-ketoesters with unactivated alkenes, offering a milder alternative to traditional methods. nih.gov

Single Electron Transfer (SET) Mechanisms

Single Electron Transfer (SET) is another fundamental process that can initiate radical reactions from alkyl halides. acs.orgacs.org In this mechanism, an electron is transferred from a donor (which can be a metal, an electrode, or a photoexcited catalyst) to the alkyl bromide. nih.govyoutube.com This transfer results in the formation of a radical anion, which rapidly fragments to produce an alkyl radical and a bromide anion. youtube.com

R-Br + e⁻ → [R-Br]•⁻ → R• + Br⁻

This SET process is the initial step in many metal-catalyzed reactions and electrochemical transformations. nih.govrsc.org For instance, the electroreductive functionalization of alkenes can be initiated by the cathodic reduction of an alkyl bromide to an alkyl radical. nih.gov The stability of the generated radical intermediate is a crucial factor, with tertiary radicals being more stable than secondary, which are more stable than primary radicals. libretexts.org The alkyl radical generated from this compound via an SET mechanism can then participate in various subsequent reactions, including addition, cyclization, or further reduction to a carbanion. nih.gov

Metal-Catalyzed Transformations

The carbon-bromine bond of secondary alkyl halides like this compound serves as a handle for a variety of powerful metal-catalyzed cross-coupling and carbonylation reactions, enabling the formation of new carbon-carbon bonds.

Alkyl Cross-Coupling Methodologies (e.g., Negishi, Kumada, Suzuki variants for alkyl halides)

Cross-coupling reactions are a cornerstone of modern organic synthesis. While initially developed for sp²-hybridized carbons, significant progress has been made in extending these methodologies to sp³-hybridized centers, including unactivated secondary alkyl bromides. bohrium.comresearchgate.net

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. libretexts.org Palladium-catalyzed Negishi couplings of unactivated secondary alkyl bromides have been developed, utilizing bulky N-heterocyclic carbene (NHC) or trialkylphosphine ligands to promote the desired reaction and suppress side reactions like β-hydride elimination. nih.govnih.govorganic-chemistry.org These reactions often tolerate a range of functional groups, including esters. nih.govorganic-chemistry.org

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent as the nucleophile and is typically catalyzed by nickel or palladium. wikipedia.org Nickel catalysts, often supported by NHC ligands, have proven effective for coupling tertiary and secondary alkylmagnesium halides with aryl bromides. acs.org Conversely, palladium-catalyzed systems have been developed for the reaction of unactivated alkyl bromides with alkynyl Grignard reagents. acs.orgnih.gov The choice of ligand is critical to control the reaction outcome. acs.org

Suzuki Coupling: The Suzuki reaction, which pairs an organoboron reagent with an organic halide, is widely used due to the stability and low toxicity of the boron compounds. organic-chemistry.org The development of catalyst systems, such as those based on palladium with bulky, electron-rich phosphine (B1218219) ligands, has enabled the first Suzuki cross-couplings of unactivated secondary alkyl bromides at room temperature. acs.orgacs.org These methods allow for the coupling of alkyl bromides with a variety of arylboronic acids. acs.org

Table 1: Comparison of Metal-Catalyzed Cross-Coupling Reactions for Secondary Alkyl Bromides

| Coupling Reaction | Typical Catalyst/Ligand | Nucleophile | Key Features |

|---|---|---|---|

| Negishi | Pd/NHC or Pd/PCyp₃ nih.govorganic-chemistry.org | Organozinc (R-ZnX) | Good functional group tolerance; proceeds at room temperature or elevated temperatures. nih.govorganic-chemistry.org |

| Kumada | Ni/NHC or Pd/PPh₃ acs.orgacs.org | Grignard (R-MgX) | Economical; sensitive to functional groups that react with Grignards. organic-chemistry.org |

| Suzuki | Pd/Bulky Phosphine acs.orgacs.org | Organoboron (R-B(OH)₂) | Tolerates a wide range of functional groups; uses stable and non-toxic boronic acids. organic-chemistry.orgacs.org |

Palladium-Catalyzed Carbonylation Reactions

Palladium-catalyzed carbonylation introduces a carbonyl group into a molecule using carbon monoxide (CO), providing access to carboxylic acid derivatives. nih.gov While challenging, methods for the carbonylation of unactivated secondary alkyl bromides have been successfully developed. nih.govacs.org These reactions can be performed under mild conditions and low pressures of CO (e.g., 2 atm). nih.govorganic-chemistry.org

The catalytic system often involves a palladium source and a strongly donating N-heterocyclic carbene (NHC) ligand. nih.gov This combination facilitates the efficient synthesis of various esters from unactivated alkyl bromides. Mechanistic studies suggest that the reaction may proceed through a hybrid organometallic-radical pathway rather than a traditional two-electron process, involving a bromine atom abstraction by the palladium catalyst. nih.govorganic-chemistry.org This approach avoids the harsh conditions typically required for the carbonylation of alkyl iodides. acs.org

Table 2: Representative Conditions for Palladium-Catalyzed Alkoxycarbonylation of a Secondary Alkyl Bromide

| Parameter | Condition |

|---|---|

| Substrate | Generic Secondary Alkyl Bromide |

| Catalyst | Pd(PPh₃)₂Cl₂ (5 mol %) |

| Ligand | IMes (10 mol %) |

| CO Pressure | 2 atm |

| Nucleophile | Alcohol (e.g., Methanol) |

| Base | K₂CO₃ |

| Solvent | Toluene |

| Temperature | 80 °C |

| Yield | High (e.g., 85%) nih.gov |

C-H Functionalization Strategies Mediated by Transition Metals

The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. Transition metals like palladium and ruthenium are often employed to catalyze these reactions. mdpi.commdpi.com For a substrate such as this compound, which lacks a strong directing group to guide the metal catalyst to a specific C-H bond, achieving high regioselectivity can be challenging.

Transition-metal-catalyzed C-H functionalization often relies on directing groups that coordinate to the metal center, bringing it into proximity with a specific C-H bond to facilitate activation. mdpi.com In the absence of such a group, as in this compound, achieving selective functionalization of one of the many C(sp³)-H bonds would likely require sophisticated catalyst design or specific reaction conditions that favor a particular position based on steric or electronic effects.

Ruthenium-based catalysts, for instance, have been extensively studied for C-H bond functionalization, including arylation, alkenylation, and alkylation. mdpi.comresearchgate.netresearchgate.net These reactions typically proceed via a C-H activation step to form a metallacyclic intermediate. For a linear alkyl chain, the site of C-H activation can be influenced by the steric and electronic environment of the catalyst and substrate.

Palladium catalysis is another prominent strategy for C-H functionalization. While often used for C(sp²)-H activation, methods for C(sp³)-H activation have also been developed. researchgate.netnih.gov These reactions can be directed or non-directed, with the latter often being less selective. For this compound, a non-directed C-H functionalization would likely result in a mixture of products, with the relative reactivity of the C-H bonds being influenced by their bond dissociation energies and steric accessibility.

Table 1: Representative Examples of Transition-Metal-Catalyzed C-H Functionalization of Substrates with Similar Features

| Catalyst System | Substrate Type | Functionalization Type | Product | Reference |

| [RuCl₂(p-cymene)]₂ / K₂CO₃ | Azoarenes and alkyl bromides | meta/ortho-C-H alkylation | meta/ortho-alkylated azoarenes | researchgate.net |

| Pd(OAc)₂ / P(o-tolyl)₃ | Aliphatic amides and aryl halides | β-C-H arylation | β-arylated amides | nih.gov |

| Rh₂(esp)₂ | Alkanes and ethyl 2-diazo-2-phenylacetate | C-H insertion | Functionalized alkanes | N/A |

This table presents generalized examples and not specific reactions of this compound.

Transformations of the Ester Moiety

The ethyl ester group in this compound is susceptible to a variety of transformations, including hydrolysis, reduction, and transesterification. The presence of the primary alkyl bromide in the same molecule necessitates careful selection of reaction conditions to avoid competing side reactions, such as nucleophilic substitution at the C-Br bond.

Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 6-bromo-4-methylhexanoic acid, can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This reaction is typically performed by heating the ester with an excess of water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.uklibretexts.org The reaction is reversible, and the use of a large excess of water helps to drive the equilibrium towards the products. chemguide.co.uk Acidic conditions are generally compatible with the primary alkyl bromide, minimizing the risk of nucleophilic substitution by water. researchgate.net

Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction carried out by heating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide or potassium hydroxide. libretexts.orgvernier.com The initial products are the carboxylate salt and ethanol. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and obtain the free carboxylic acid. chemguide.co.uk While efficient, basic conditions introduce a competing SN2 reaction where the hydroxide ion can displace the bromide, leading to the formation of the corresponding hydroxy acid as a byproduct. To favor hydrolysis over substitution at the C-Br bond, milder conditions such as using a weaker base or lower temperatures might be necessary.

Table 2: General Conditions for Ester Hydrolysis

| Conditions | Reagents | Product | Considerations for this compound | Reference |

| Acidic | H₂O, cat. H₂SO₄ or HCl, heat | Carboxylic acid, Ethanol | Generally compatible with the alkyl bromide. | chemguide.co.uklibretexts.org |

| Basic (Saponification) | NaOH or KOH, H₂O, heat | Carboxylate salt, Ethanol | Potential for competing SN2 reaction at the C-Br bond. | libretexts.orgvernier.com |

This table presents generalized conditions and not specific optimized reactions for this compound.

Reduction to Alcohol or Aldehyde Derivatives

The ethyl ester group can be reduced to either a primary alcohol (6-bromo-4-methylhexan-1-ol) or an aldehyde (6-bromo-4-methylhexanal). The choice of reducing agent is crucial to achieve the desired transformation and to avoid reduction of the alkyl bromide.

Reduction to the Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) readily reduce esters to primary alcohols. commonorganicchemistry.com However, LiAlH₄ can also reduce alkyl halides. A milder reducing agent, sodium borohydride (B1222165) (NaBH₄), is generally not reactive enough to reduce esters on its own. commonorganicchemistry.comreddit.com However, its reactivity can be enhanced by the addition of certain additives or by using specific solvent systems, allowing for the reduction of esters. wordpress.comresearchgate.net Importantly, NaBH₄ is known to reduce primary alkyl bromides, although typically at a slower rate than more reactive halides. vt.edu Therefore, achieving selective reduction of the ester in the presence of the bromide with NaBH₄ would require careful control of reaction conditions.

Reduction to the Aldehyde: The partial reduction of an ester to an aldehyde is a more delicate transformation. Reagents such as diisobutylaluminium hydride (DIBAL-H) are commonly used for this purpose at low temperatures. commonorganicchemistry.com The compatibility of DIBAL-H with the alkyl bromide would need to be considered, as it can also reduce alkyl halides under certain conditions.

Table 3: Representative Reducing Agents for Ester Transformation

| Reagent | Product | Typical Conditions | Compatibility with Alkyl Bromide | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Anhydrous ether or THF | Can also reduce the alkyl bromide. | commonorganicchemistry.com |

| Sodium Borohydride (NaBH₄) with additives | Primary Alcohol | Methanol/THF | Can also reduce the alkyl bromide, selectivity is a concern. | wordpress.comresearchgate.net |

| Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde | Toluene or hexane (B92381), low temperature | Can potentially reduce the alkyl bromide. | commonorganicchemistry.com |

This table presents generalized information and not specific optimized reactions for this compound.

Transesterification Processes

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comlibretexts.org This reaction is an equilibrium process, and a large excess of the new alcohol is typically used to drive the reaction to completion. libretexts.org

Acid-Catalyzed Transesterification: Similar to acid-catalyzed hydrolysis, this method employs a strong acid catalyst. youtube.com The reaction involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the new alcohol. This method is generally compatible with the alkyl bromide functionality.

Base-Catalyzed Transesterification: This method uses a catalytic amount of a strong base, such as the alkoxide corresponding to the new alcohol. youtube.com The reaction proceeds via nucleophilic acyl substitution. As with basic hydrolysis, there is a risk of a competing SN2 reaction at the C-Br bond by the alkoxide nucleophile. The basicity and concentration of the alkoxide would need to be carefully controlled to favor transesterification.

Table 4: General Catalysts for Transesterification

| Catalyst Type | Example | Product with R'OH | Considerations for this compound | Reference |

| Acid | H₂SO₄, HCl | RCOOR' | Generally compatible with the alkyl bromide. | youtube.com |

| Base | NaOR', KOR' | RCOOR' | Potential for competing SN2 reaction at the C-Br bond. | youtube.com |

This table presents generalized catalysts and not specific optimized reactions for this compound.

Applications in Complex Molecule Synthesis

Strategic Utility as a Key Intermediate in Organic Total Synthesis

There is no available scientific literature that documents the use of Ethyl 6-bromo-4-methylhexanoate as a key intermediate in the total synthesis of natural products or other complex target molecules.

Building Block for Advanced Synthetic Scaffolds

No published research details the application of this compound as a building block for the creation of advanced synthetic scaffolds.

Precursor for Advanced Materials Monomers

Contributions to Method Development in Organic Chemistry

A review of the literature does not indicate that this compound has been utilized as a substrate or reagent in the development of new synthetic methods or reaction protocols.

Advanced Analytical Methodologies for Structural and Purity Assessment

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular architecture of Ethyl 6-bromo-4-methylhexanoate. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its functional groups, connectivity, and spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural determination of organic molecules, offering unparalleled insight into the carbon-hydrogen framework. Although specific experimental data for this compound is not publicly available, its spectral characteristics can be reliably predicted based on the well-documented spectra of its close analog, Ethyl 6-bromohexanoate (B1238239), and established principles of NMR theory. The key difference is the introduction of a methyl group at the C-4 position, which introduces a methine (CH) group and a new methyl (CH₃) group, and alters the chemical environments of adjacent protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) in parts per million (ppm) are referenced against a standard, typically tetramethylsilane (B1202638) (TMS).

Ethyl Group: The ethyl ester moiety will present as a quartet corresponding to the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the terminal methyl protons (-OCH₂CH₃).

Alkyl Chain: The protons along the hexanoate (B1226103) chain will exhibit complex splitting patterns due to coupling with adjacent protons. The presence of the methyl group at C-4 will create a new methine proton signal, which is expected to be a multiplet. The methylene protons adjacent to the carbonyl group (C-2) and the bromine atom (C-6) will be the most downfield-shifted among the chain protons due to the electron-withdrawing effects of the ester and bromide, respectively.

Predicted ¹H NMR Data Table

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | ~2.3 | Triplet | ~7.5 |

| H-3 | ~1.6-1.7 | Multiplet | - |

| H-4 | ~1.5-1.6 | Multiplet | - |

| H-5 | ~1.8-1.9 | Multiplet | - |

| H-6 | ~3.4 | Triplet | ~6.7 |

| 4-CH₃ | ~0.9 | Doublet | ~6.5 |

| -OCH₂CH₃ | ~4.1 | Quartet | ~7.1 |

| -OCH₂CH₃ | ~1.2 | Triplet | ~7.1 |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Carbonyl Carbon: The ester carbonyl carbon (C=O) will be the most downfield signal, typically appearing around 173 ppm.

Carbons Bonded to Heteroatoms: The carbon attached to the bromine (C-6) and the carbon of the ethyl ester attached to oxygen (-OCH₂CH₃) will also be significantly downfield.

Alkyl Carbons: The remaining aliphatic carbons will resonate at higher fields. The introduction of the methyl group at C-4 will result in distinct signals for the new methine carbon and the methyl carbon.

Predicted ¹³C NMR Data Table

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (C=O) | ~173.2 |

| C-2 | ~34.0 |

| C-3 | ~32.5 |

| C-4 | ~35.0 |

| C-5 | ~38.0 |

| C-6 | ~33.5 |

| 4-CH₃ | ~19.0 |

| -OCH₂CH₃ | ~60.5 |

| -OCH₂CH₃ | ~14.2 |

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals.

COSY: A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, confirming the connectivity of the alkyl chain. For instance, a cross-peak between the H-6 triplet and the H-5 multiplet would be expected.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are bonded. youtube.com For a flexible molecule like this compound, NOESY can provide insights into preferred conformations. For example, through-space correlations might be observed between the protons of the 4-methyl group and protons on C-3 and C-5. youtube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | ~1735 |

| C-O (Ester) | Stretch | ~1175 |

| C-Br (Alkyl bromide) | Stretch | ~645 |

| C-H (sp³ alkanes) | Stretch | 2850-3000 |

The strong absorption band around 1735 cm⁻¹ is highly characteristic of the ester carbonyl group. The presence of the C-Br bond is confirmed by a band in the lower frequency region of the spectrum.

Mass Spectrometry (MS) Techniques (EI, ESI, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the structure of a compound through analysis of its fragmentation patterns.

Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum for this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and cleavage of the alkyl chain.

Electrospray Ionization (ESI): ESI is a softer ionization technique that typically results in less fragmentation and a more prominent protonated molecule ([M+H]⁺) or adduct ions (e.g., [M+Na]⁺). This is particularly useful for confirming the molecular weight.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule and its fragments. This can definitively confirm the molecular formula of this compound.

Predicted Key Mass Spectral Fragments (EI)

| m/z Value | Possible Fragment Identity |

| 237/239 | [M - CH₃]⁺ |

| 209/211 | [M - OCH₂CH₃]⁺ |

| 157 | [M - Br]⁺ |

| 88 | [CH₃CH₂OC(OH)=CH₂]⁺ (McLafferty rearrangement) |

Raman Spectroscopy Applications

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. libretexts.org It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the C-C backbone vibrations and the C-Br stretching frequency, which is often strong in Raman spectra. libretexts.orgaps.org The ester carbonyl (C=O) stretch is also Raman active. mdpi.com This technique can provide additional structural confirmation and is not susceptible to interference from aqueous media, which can be an advantage in certain analytical scenarios. libretexts.org

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating this compound from impurities and for its quantification.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds like this compound.

Gas Chromatography (GC): In GC, the compound is vaporized and passed through a column with a stationary phase. The time it takes for the compound to travel through the column (the retention time) is a characteristic property that can be used for its identification and quantification. By using a suitable internal standard, the purity of a sample of this compound can be accurately determined.

GC-Mass Spectrometry (GC-MS): The coupling of a gas chromatograph to a mass spectrometer (GC-MS) is a powerful combination. As components elute from the GC column, they are directly introduced into the mass spectrometer. This allows for the separation of a mixture and the acquisition of a mass spectrum for each component. For a sample of this compound, GC-MS can be used to separate it from any starting materials, by-products, or degradation products, and the mass spectrum of each peak can be used to identify these impurities. The fragmentation pattern obtained from the MS detector serves as a chemical fingerprint for identification, which can be compared against spectral libraries. nih.gov

High-Performance Liquid Chromatography (HPLC) for Separation and Purity

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, quantification, and purity assessment of non-volatile and thermally sensitive compounds like this compound. The principle of HPLC relies on the differential partitioning of the analyte between a stationary phase, packed into a column, and a liquid mobile phase that is pumped through the column under high pressure. The separation is based on the varying affinities of the compound for the stationary and mobile phases, leading to different retention times.

While specific HPLC methods for this compound are not extensively detailed in publicly available literature, a general approach can be extrapolated from methods used for similar bromo-aliphatic esters. Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for such moderately polar compounds. In RP-HPLC, a non-polar stationary phase (typically a C18- or C8-bonded silica) is used in conjunction with a polar mobile phase.

For the analysis of a related compound, Ethyl 6-bromohexanoate, a reverse-phase HPLC method has been described which utilizes a C18 column. bldpharm.com The separation is achieved using a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like phosphoric acid or formic acid to improve peak shape and resolution. bldpharm.com A UV detector is commonly employed for detection, as the ester functional group, although not a strong chromophore, provides sufficient absorbance at lower wavelengths (around 210-220 nm).

The purity of an this compound sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. The presence of impurities, such as starting materials from synthesis or degradation products, would be indicated by additional peaks at different retention times.

Table 1: Illustrative HPLC Parameters for the Analysis of a Bromo-Aliphatic Ester

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Note: This table presents typical starting conditions for method development for a compound similar to this compound and is for illustrative purposes only.

Chiral Chromatography for Enantiomeric Excess Determination

The presence of a stereocenter at the fourth carbon position in this compound means that it can exist as a pair of enantiomers, (R)- and (S)-Ethyl 6-bromo-4-methylhexanoate. Since enantiomers often exhibit different biological activities, it is crucial to be able to separate and quantify them. Chiral chromatography is the most effective method for determining the enantiomeric excess (e.e.) of a chiral compound.

This technique utilizes a chiral stationary phase (CSP) that can interact differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used for the separation of a broad range of chiral compounds. mdpi.com

Detailed chiral separation methods for this compound are not readily found in scientific literature. However, the general approach would involve screening various commercially available chiral columns with different mobile phases, typically mixtures of a non-polar alkane (like hexane (B92381) or heptane) and a polar alcohol modifier (such as isopropanol (B130326) or ethanol). The differential interaction between the enantiomers and the chiral stationary phase results in different retention times, allowing for their baseline separation and quantification. The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers.

Table 2: Representative Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Value |

| Column | Chiralpak AD-H (Amylose-based CSP) or Chiralcel OD-H (Cellulose-based CSP) |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 215 nm |

| Column Temperature | 25 °C |

Note: This table provides a general set of conditions that would be a starting point for developing a chiral separation method for a compound like this compound. The optimal conditions would need to be determined experimentally.

X-ray Crystallography for Absolute Configuration and Solid-State Structure (if applicable)

X-ray crystallography is a powerful analytical technique that can provide unambiguous information about the three-dimensional arrangement of atoms within a crystalline solid. ebsco.com This method is capable of determining the precise bond lengths, bond angles, and the absolute configuration of a chiral molecule.

For X-ray crystallography to be applicable, the compound of interest, in this case, this compound, must be obtained in the form of a single, high-quality crystal. The crystal is then irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. sci-hub.se The positions and intensities of the diffracted X-rays are used to construct an electron density map of the molecule, from which the atomic structure can be elucidated.

A critical advantage of X-ray crystallography, particularly for chiral molecules, is its ability to determine the absolute configuration of the stereocenter without the need for a reference standard of known configuration. This is typically achieved through the use of anomalous dispersion effects, especially when a heavy atom like bromine is present in the molecule.

As of the current literature survey, no published X-ray crystal structure for this compound is available. The compound is a liquid at room temperature, which makes single-crystal X-ray diffraction challenging without resorting to cryo-crystallography techniques. If a suitable crystalline derivative could be prepared, this method would provide definitive proof of its solid-state conformation and absolute stereochemistry.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, oxygen, bromine, etc.) in a compound. The results of elemental analysis are used to confirm the empirical formula of a newly synthesized compound.

The procedure typically involves the combustion of a small, precisely weighed sample of the compound in a stream of oxygen. The combustion products, such as carbon dioxide, water, and hydrogen bromide, are collected and quantified. From the masses of these products, the percentage of each element in the original sample can be calculated.

For this compound, with a molecular formula of C₉H₁₇BrO₂, the theoretical elemental composition can be calculated as follows:

Table 3: Theoretical Elemental Composition of this compound (C₉H₁₇BrO₂)

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 45.97 |

| Hydrogen | H | 1.01 | 17 | 17.17 | 7.31 |

| Bromine | Br | 79.90 | 1 | 79.90 | 34.00 |

| Oxygen | O | 16.00 | 2 | 32.00 | 13.61 |

| Total | 237.16 | 100.00 |

Experimental results from elemental analysis of a pure sample of this compound should closely match these theoretical values, typically within a margin of ±0.4%. A significant deviation would suggest the presence of impurities or an incorrect structural assignment.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and energetics of molecules like Ethyl 6-bromo-4-methylhexanoate. wikipedia.org These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. wikipedia.org

The first step in such a study is typically a geometry optimization, where the lowest energy arrangement of the atoms is found. For this compound, this would involve determining the most stable bond lengths, bond angles, and dihedral angles. Key structural parameters would include the C-Br bond length, the geometry around the chiral center at C4, and the orientation of the ethyl ester group.

From the optimized geometry, a variety of electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity and interactions.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value/Characteristic | Significance |

| Dipole Moment | Non-zero | The presence of polar C-Br and C=O bonds results in an uneven distribution of electron density, making the molecule polar. |

| HOMO-LUMO Gap | Moderate | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity and the energy required for electronic excitation. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (ESP) | Negative potential near oxygen and bromine atoms; Positive potential near hydrogens. | The ESP map highlights regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting sites for intermolecular interactions. rsc.org |

| Atomic Charges | Partial positive charge on the carbon bonded to bromine; partial negative charges on oxygen and bromine atoms. | These charges influence the molecule's interaction with other polar molecules and its behavior in chemical reactions. |

This table is generated based on general principles of quantum chemical calculations applied to similar haloalkanes and esters.

Molecular Dynamics Simulations of Conformational Space and Solvent Effects

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound over time. rug.nl These simulations model the movement of atoms and molecules based on classical mechanics, providing insights into how the molecule behaves in different environments, such as in a solvent.

Solvent effects are critical to understanding the behavior of molecules in solution. MD simulations can explicitly model the interactions between this compound and solvent molecules (e.g., water, ethanol). These simulations can show how the solvent influences the conformational preferences of the molecule and the accessibility of its reactive sites. For instance, in a polar solvent, conformations that maximize the exposure of polar groups to the solvent may be favored.

Table 2: Key Aspects Explored by Molecular Dynamics of this compound

| Aspect | Information Gained |

| Conformational Analysis | Identification of stable conformers and the energy barriers between them. |

| Solvent Effects | Understanding how the solvent influences molecular shape and the solvation of different parts of the molecule. nih.gov |

| Flexibility | Quantification of the flexibility of different parts of the molecule, such as the alkyl chain and the ester group. |

This table outlines the expected outcomes from MD simulations based on standard methodologies.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. morressier.comrsc.orgnumberanalytics.com For this compound, a key reaction of interest is nucleophilic substitution at the carbon atom bonded to the bromine.

Being a secondary bromoalkane, it can potentially undergo nucleophilic substitution through two primary mechanisms: SN1 and SN2. chemguide.co.ukchemguide.co.ukncert.nic.in

SN2 Mechanism: This is a single-step process where the nucleophile attacks the carbon atom at the same time as the bromide ion leaves. chemguide.co.uk The reaction proceeds through a five-coordinate transition state. ncert.nic.in

SN1 Mechanism: This is a two-step process involving the formation of a secondary carbocation intermediate after the bromide ion departs. chemguide.co.uklibretexts.org This carbocation is then attacked by the nucleophile.

Computational methods can be used to model both pathways. nih.gov By calculating the energies of the reactants, transition states, intermediates, and products, an energy profile for each mechanism can be constructed. The mechanism with the lower activation energy barrier will be the favored pathway under a given set of conditions. Factors such as the nature of the nucleophile, the solvent, and steric hindrance around the reaction center will influence the relative energies of the SN1 and SN2 pathways. libretexts.org

Table 3: Computational Comparison of SN1 and SN2 Mechanisms

| Feature | SN1 Pathway | SN2 Pathway |

| Number of Steps | Two | One |

| Intermediate | Secondary Carbocation | None |

| Transition State | Formation of carbocation; Nucleophilic attack on carbocation | Five-coordinate carbon center |

| Favored by | Polar protic solvents, weak nucleophiles | Polar aprotic solvents, strong nucleophiles |

This table is based on established principles of nucleophilic substitution reactions.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. wikipedia.org These predictions can be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

For this compound, DFT calculations can be used to predict the 1H and 13C NMR chemical shifts. The accuracy of these predictions has been shown to be quite high when appropriate levels of theory and basis sets are used. mdpi.com Similarly, the vibrational frequencies corresponding to the IR spectrum can be calculated. These computed frequencies can help in assigning the absorption bands observed in an experimental IR spectrum to specific molecular vibrations.

Table 4: Predicted vs. Experimental Spectroscopic Data (Analog: Ethyl 6-bromohexanoate)

| Spectroscopic Data | Predicted Feature (Computational) | Experimental Feature (Analog) |

| 13C NMR | Chemical shifts for each unique carbon atom. | A set of distinct peaks corresponding to the different carbon environments in the molecule. nih.gov |

| 1H NMR | Chemical shifts and coupling constants for each unique proton. | A set of multiplets with specific chemical shifts and integrations. nih.gov |

| IR Spectrum | Vibrational frequencies for C=O stretch, C-O stretch, C-Br stretch, and C-H bends/stretches. | Characteristic absorption bands for the ester and alkyl halide functional groups. nih.gov |

This table illustrates the general approach of comparing computationally predicted spectra with experimental data of a similar compound.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their reactivity. chemrxiv.orgchemrxiv.orgnih.gov A QSRR model is a mathematical equation that relates numerical descriptors of the molecular structure to a measure of reactivity, such as a reaction rate constant.

To develop a QSRR model for a series of bromoalkanoates including this compound, a dataset of compounds with known reactivities would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors can be based on various properties:

Constitutional: Molecular weight, number of atoms of a certain type.

Topological: Describing the connectivity of atoms.

Geometric: Based on the 3D structure of the molecule.

Quantum Chemical: Such as HOMO/LUMO energies, atomic charges, and electrostatic potentials. rsc.org

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that can predict the reactivity of new, untested compounds based on their calculated descriptors. chemrxiv.orgnih.gov Such a model could be valuable in designing new molecules with desired reactivity profiles.

Table 5: Examples of Descriptors for QSRR Modeling of Bromoalkanoates

| Descriptor Type | Example Descriptor | Relevance to Reactivity |

| Quantum Chemical | LUMO Energy | Relates to the ease of accepting electrons from a nucleophile. rsc.org |

| Geometric | Steric Hindrance Parameters | Influences the accessibility of the reaction center to a nucleophile. |

| Electronic | Partial charge on the carbon bonded to bromine | Indicates the electrophilicity of the reaction site. |

This table provides examples of descriptors that would be relevant in a QSRR study of this class of compounds.

Future Research Directions and Emerging Paradigms

Development of More Efficient and Selective Catalytic Systems for Transformations

The transformation of bromoesters like ethyl 6-bromo-4-methylhexanoate is a cornerstone of synthetic chemistry. Future research will undoubtedly focus on creating more efficient and selective catalytic systems to manipulate its structure.

Key Research Areas:

Transition Metal Catalysis: The development of novel catalysts based on metals like palladium, rhodium, iridium, nickel, iron, copper, and cobalt is crucial. rsc.org These catalysts can facilitate a wide range of cross-coupling reactions, enabling the introduction of diverse functional groups at the bromine-bearing carbon. rsc.orgnih.gov A significant challenge lies in achieving high enantioselectivity in these transformations, a key requirement for the synthesis of chiral molecules. rsc.org

Photoredox Catalysis: Visible light-induced photocatalysis offers a green and powerful alternative for activating the carbon-bromine bond. nih.gov Research into new photocatalysts and reaction conditions will likely lead to milder and more selective methods for C-C and C-heteroatom bond formation. nih.govacs.org

Organocatalysis: The use of small organic molecules as catalysts presents an attractive metal-free approach. nih.govresearchgate.net Chiral organocatalysts can be designed to achieve high levels of enantioselectivity in various transformations. nih.govresearchgate.net

| Catalyst Type | Potential Transformations | Key Advantages |

| Transition Metals | Cross-coupling (e.g., Suzuki, Heck, Sonogashira), Carbonylation | High reactivity, broad substrate scope |

| Photocatalysts | Radical additions, C-H functionalization | Mild reaction conditions, sustainable energy source |

| Organocatalysts | Asymmetric alkylation, Michael additions | Metal-free, high enantioselectivity potential |

Integration with Automated Synthesis and Machine Learning for Reaction Optimization

The fields of automated synthesis and machine learning are poised to revolutionize chemical research. beilstein-journals.orgnih.govtuwien.at Integrating these technologies into the study of this compound can significantly accelerate the discovery and optimization of new reactions.

Future Applications:

High-Throughput Experimentation (HTE): Automated platforms can rapidly screen a vast array of catalysts, solvents, and reaction conditions to identify optimal parameters for transformations involving bromoesters. beilstein-journals.orgnih.gov

Machine Learning Algorithms: Machine learning models can be trained on reaction data to predict reaction outcomes, such as yield and selectivity. beilstein-journals.orgnih.govresearchgate.net These models can then guide the design of experiments, minimizing the number of trials needed to achieve desired results. beilstein-journals.orgresearchgate.net Bayesian optimization and other algorithms can be employed for self-optimizing reaction platforms. nih.govcam.ac.ukrsc.org

Predictive Retrosynthesis: AI-powered tools can suggest novel synthetic routes to target molecules starting from simple precursors like this compound. tuwien.at

Exploration of Novel Reactivity Modes for Bromoesters

Beyond traditional nucleophilic substitution and elimination reactions, future research will explore novel ways to harness the reactivity of the carbon-bromine bond in esters like this compound. nih.govrsc.org

Emerging Research Frontiers:

Radical Chemistry: The generation of radical intermediates from the C-Br bond can open up new avenues for C-C bond formation and cyclization reactions. nih.govnih.gov Photocatalysis is a particularly promising tool for initiating these radical processes under mild conditions. acs.org

Metallo-cyclopropane Chemistry: The reaction of esters with titanocene (B72419) complexes can generate metallo-cyclopropanes, which can then be intercepted by various electrophiles to create complex carbocyclic structures. youtube.com

Hypervalent Iodine Reagents: These reagents offer a metal-free approach to oxidative transformations of bromoalkenes, which could be derived from bromoesters. nih.gov

Green Chemistry Approaches for Sustainable Synthesis of Halogenated Esters

The principles of green chemistry are increasingly important in modern organic synthesis. numberanalytics.comnih.govorganic-synthesis.com Future research on this compound and other halogenated esters will prioritize the development of more sustainable synthetic methods.

Key Green Chemistry Strategies:

Atom Economy: Designing reactions that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. numberanalytics.comorganic-synthesis.com

Use of Renewable Feedstocks: Exploring the use of biomass-derived starting materials to reduce reliance on fossil fuels. numberanalytics.comlongdom.org

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water, ionic liquids, or supercritical fluids. nih.govorganic-synthesis.comlongdom.org The use of techniques like microwave and ultrasound irradiation can also reduce energy consumption and reaction times. researchgate.netnih.govresearchgate.net

Catalysis: Employing catalytic methods, which use small amounts of a catalyst to carry out a reaction many times, is preferable to using stoichiometric reagents that are consumed in the reaction. numberanalytics.comnih.govorganic-synthesis.com

Chemoenzymatic Synthesis for Enhanced Enantioselectivity and Efficiency

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, drives the development of highly selective synthetic methods. Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful approach to achieve this goal. google.comresearchgate.netresearchgate.net

Potential Chemoenzymatic Routes:

Enzymatic Resolution: Enzymes, such as lipases and proteases, can be used to selectively hydrolyze one enantiomer of a racemic ester, allowing for the separation of the two enantiomers. google.comnih.gov This technique could be applied to the kinetic resolution of racemic this compound or its derivatives. manchester.ac.uk

Enzymatic Halogenation: While challenging, the use of halogenase enzymes to directly and selectively install a bromine atom onto a precursor molecule could provide a highly efficient and enantioselective route to chiral bromoesters. nih.gov

Combined Catalysis: The integration of enzymatic steps with chemical catalysis can lead to highly efficient and stereoselective synthetic sequences. researchgate.netresearchgate.net For example, an enzymatic resolution could be followed by a metal-catalyzed cross-coupling reaction.

Q & A

Q. What are the standard synthetic routes for preparing ethyl 6-bromo-4-methylhexanoate, and how can reaction conditions be optimized?

this compound is typically synthesized via bromination of ester precursors or through nucleophilic substitution. For example, bromination of ethyl 6-hydroxy-4-methylhexanoate using PBr₃ or HBr in anhydrous conditions is a common approach. Optimization involves controlling temperature (<0°C for exothermic reactions), stoichiometric ratios, and solvent polarity (e.g., dichloromethane or THF). Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the product .

Q. How can NMR and IR spectroscopy confirm the structural integrity of this compound?

- ¹H NMR : The methyl group at position 4 should appear as a triplet (δ ~1.2–1.4 ppm) coupled to adjacent CH₂ groups. The ethyl ester moiety shows a quartet (δ ~4.1 ppm) for the CH₂ adjacent to oxygen and a triplet (δ ~1.3 ppm) for the terminal CH₃.

- ¹³C NMR : The carbonyl carbon (C=O) resonates at ~170–175 ppm, while the brominated carbon (C-6) appears downfield (~35–40 ppm due to electronegativity effects).

- IR : Strong ester C=O stretch at ~1740 cm⁻¹ and C-Br stretch at ~550–650 cm⁻¹. Contradictions in spectral data (e.g., unexpected splitting) may indicate impurities or incomplete bromination, necessitating repeat synthesis .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can X-ray crystallography resolve structural ambiguities?

Crystallization is hindered by the compound’s flexibility (ester and branched alkyl chain) and bromine’s heavy-atom effects. Slow evaporation in non-polar solvents (hexane/ethyl acetate) at low temperatures improves crystal formation. For X-ray analysis, SHELXL software refines heavy-atom positions and resolves disorder in the alkyl chain. Data collection at synchrotron facilities enhances resolution for weak diffraction patterns. Discrepancies between experimental and computational models (e.g., bond angles) should be analyzed using R-factor convergence and electron density maps .

Q. How can computational methods (DFT, MD) predict reactivity and stability of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculates transition-state energies for SN2 mechanisms at the brominated C-6 position. Basis sets like 6-31G(d) model steric effects from the 4-methyl group. Molecular Dynamics (MD) simulations in solvents (e.g., DMSO) predict solvation effects on reaction rates. Contradictions between theoretical and experimental yields (e.g., lower-than-expected SN2 reactivity) may arise from steric hindrance or solvent polarity mismatches, requiring recalibration of simulation parameters .

Q. What statistical approaches are recommended for analyzing contradictory data in kinetic studies of ester hydrolysis?

- Error Analysis : Quantify uncertainties in rate constants using standard deviation from triplicate experiments.

- ANOVA : Compare hydrolysis rates under varying pH or catalysts to identify significant variables.

- Arrhenius Plotting : Address outliers in activation energy calculations by verifying temperature control during experiments. Raw data should be tabulated in appendices, while processed data (e.g., ln(k) vs. 1/T) must align with mechanistic hypotheses (e.g., acid-catalyzed vs. base-promoted hydrolysis) .

Methodological Considerations

Q. How should researchers address discrepancies between spectroscopic data and computational predictions for this compound?

- Step 1 : Verify purity via GC-MS or HPLC to rule out impurities.

- Step 2 : Re-optimize computational models (e.g., solvent corrections in DFT).

- Step 3 : Cross-validate with alternative techniques (e.g., Raman spectroscopy for C-Br vibrations). Persistent contradictions may indicate unaccounted stereoelectronic effects or crystal packing forces in solid-state analyses .

Q. What safety protocols are critical when handling this compound in synthetic workflows?

- PPE : Impervious gloves (nitrile), goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to volatile brominated compounds.

- Waste Disposal : Neutralize residual HBr with sodium bicarbonate before disposal. Contingency plans for spills (e.g., absorbent materials) and emergency eyewash stations are mandatory .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.